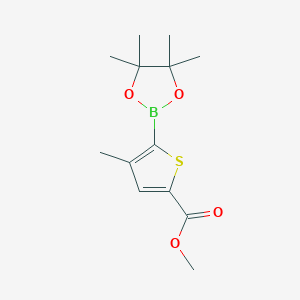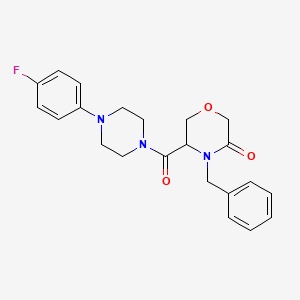
4-Benzyl-5-(4-(4-fluorophenyl)piperazine-1-carbonyl)morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Benzyl-5-(4-(4-fluorophenyl)piperazine-1-carbonyl)morpholin-3-one” is a chemical compound. It is an intermediate used in the preparation of 4-benzyl-2H-phthalazin-1-ones .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. It’s known to be used as an intermediate in the synthesis of other compounds .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Antimicrobial and Antimycobacterial Properties : Research into the synthesis of new derivatives, including those with morpholine and piperazine components, has shown promising antimicrobial and antimycobacterial activities. These studies highlight the compound's potential in combating various microorganisms and contributing to the development of new therapeutic agents (Bektaş et al., 2010); (Sathe et al., 2011).
Chemical Synthesis and Modifications
- Synthesis Techniques : Innovative synthesis techniques have been developed for compounds with structures similar to 4-Benzyl-5-(4-(4-fluorophenyl)piperazine-1-carbonyl)morpholin-3-one. For example, the synthesis of flunarizine and its derivatives using Fe-catalyzed processes has been explored, indicating the versatility and adaptability of these chemical frameworks in synthesizing neuroprotective and vasodilating agents (Shakhmaev et al., 2016).
Structure-Activity Relationship Studies
- Glucan Synthase Inhibitors : Structure-activity relationship studies have identified derivatives as potent β-1,3-glucan synthase inhibitors, offering insights into designing compounds for antifungal applications. This research underscores the importance of molecular modifications in enhancing biological activity and specificity (Ting et al., 2011).
Application in Medicinal Chemistry
- Development of Bioactive Molecules : The structural elements of morpholine and piperazine within these compounds have been leveraged in medicinal chemistry to explore and develop new bioactive molecules. These efforts aim at creating drugs with potential antipsychotic, antidepressant, and anxiolytic effects, showcasing the therapeutic versatility of these derivatives (Brito et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of 4-Benzyl-5-(4-(4-fluorophenyl)piperazine-1-carbonyl)morpholin-3-one are Poly (ADP-ribose) polymerase-1 (PARP-1) and Poly (ADP-ribose) polymerase-2 (PARP-2) . These enzymes play a crucial role in the repair of DNA damage in cells.
Mode of Action
This compound functions as an inhibitor of PARP-1 and PARP-2 . It binds to these enzymes, preventing them from performing their usual function of repairing DNA damage. This leads to an accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have defects in other DNA repair pathways.
Biochemical Pathways
The inhibition of PARP-1 and PARP-2 affects the DNA damage response pathway. When DNA damage occurs, PARP-1 and PARP-2 are normally activated to repair the damage. The action of this compound inhibits these enzymes, disrupting the repair process .
Pharmacokinetics
It is known that the compound is bioavailable . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would need to be studied further to fully understand its pharmacokinetics.
Result of Action
The result of the compound’s action is the inhibition of DNA repair, leading to an accumulation of DNA damage. This can result in cell death, particularly in cancer cells that have defects in other DNA repair pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the compound’s action can be influenced by temperature, as changes in temperature can affect the compound’s stability and its interaction with its target enzymes .
Propiedades
IUPAC Name |
4-benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3/c23-18-6-8-19(9-7-18)24-10-12-25(13-11-24)22(28)20-15-29-16-21(27)26(20)14-17-4-2-1-3-5-17/h1-9,20H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMDJBKHASSOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3COCC(=O)N3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}acetic acid](/img/structure/B2493488.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2493489.png)

![5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2493491.png)
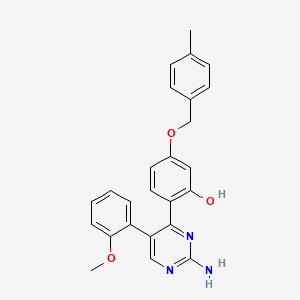
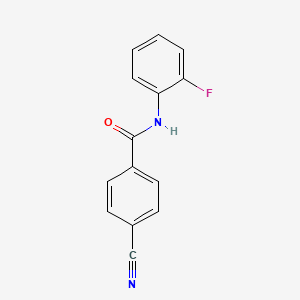
![N-(2-ethoxyphenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2493495.png)
![1-Benzyl-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2493496.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate](/img/structure/B2493499.png)
![5-chloro-2-(methylsulfanyl)-N-{3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrimidine-4-carboxamide](/img/structure/B2493502.png)
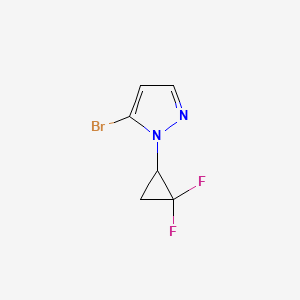
![3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2493508.png)
![Dimethyl(3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]oxy}propyl)amine](/img/structure/B2493509.png)
